Capzimin - 2084867-65-0

Capzimin

Catalog Number: EVT-262710
CAS Number: 2084867-65-0
Molecular Formula: C15H13N3OS2
Molecular Weight: 315.409
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Capzimin is a small-molecule inhibitor that selectively targets the deubiquitinase activity of Rpn11 (also known as PSMD14), a subunit of the 19S regulatory particle of the 26S proteasome. [, , ] This selectivity makes Capzimin a valuable tool for studying the specific roles of Rpn11 in cellular processes and its potential as a therapeutic target in diseases like cancer. [, , , , ]

Mechanism of Action

Capzimin exerts its effects by binding to the active site of Rpn11, effectively inhibiting its deubiquitinase activity. [, , ] This inhibition prevents the removal of ubiquitin chains from proteins targeted for degradation by the proteasome. [, ] As a consequence, the proteasome's ability to degrade specific proteins is disrupted, leading to the accumulation of these proteins within the cell. [, ] This disruption of protein homeostasis can trigger various downstream effects, including cell cycle arrest, induction of cell death (specifically paraptosis), and sensitization to other therapeutic agents. [, ]

Applications
  • Investigating the role of Rpn11 in cancer cell survival: Capzimin has been used to demonstrate the importance of Rpn11 activity for the survival of various cancer cell lines, including breast cancer and prostate cancer. [, ] Inhibiting Rpn11 with Capzimin disrupts proteasome function, leading to the accumulation of toxic proteins and ultimately cell death. []
  • Inducing paraptosis in cancer cells: Unlike traditional proteasome inhibitors like Bortezomib, Capzimin has been shown to induce paraptosis, a non-apoptotic form of programmed cell death, in breast cancer cells. [] This finding suggests that Capzimin may be effective in overcoming resistance mechanisms associated with traditional proteasome inhibitors.
  • Enhancing the efficacy of existing cancer therapies: Studies have shown that Capzimin can enhance the anti-cancer activity of other treatments, such as docetaxel and androgen deprivation therapy in prostate cancer. [] This synergistic effect suggests that Capzimin could potentially be used in combination therapies to improve treatment outcomes.

Bortezomib (Velcade)

Compound Description: Bortezomib is a potent, reversible inhibitor of the 26S proteasome approved for the treatment of multiple myeloma and mantle cell lymphoma. It binds and inhibits the chymotrypsin-like activity of the 20S proteasome subunit. []

Relevance: Unlike Capzimin, which specifically targets the Rpn11 subunit of the 19S regulatory particle, Bortezomib inhibits the catalytic core (20S) of the proteasome. This difference in target specificity results in distinct cellular responses. While both compounds induce proteasome inhibition, Bortezomib leads to aggresome formation and Nrf1 upregulation, which are associated with drug resistance, whereas Capzimin does not. []

CSN5i-3

Compound Description: CSN5i-3 is a highly selective inhibitor of CSN5, another JAMM family deubiquitinase. []

Relevance: Both Capzimin and CSN5i-3 target JAMM family deubiquitinases but exhibit distinct selectivity profiles. Capzimin potently inhibits Rpn11 [, , ], while CSN5i-3 specifically targets CSN5. This difference in target specificity arises from variations in their binding modes and interactions with residues in the distal ubiquitin binding site of their respective target proteins within their heterodimeric complexes (Rpn8-Rpn11 for Capzimin and CSN5-CSN6 for CSN5i-3). []

Docetaxel (Taxotere)

Compound Description: Docetaxel is a chemotherapy drug used to treat various cancers, including prostate cancer. It works by inhibiting microtubule depolymerization, thereby disrupting cell division. []

Relevance: While not structurally related to Capzimin, Docetaxel’s efficacy in prostate cancer treatment was investigated in conjunction with Capzimin. Research demonstrated that Capzimin enhanced the inhibitory effect of Docetaxel on prostate cancer cell proliferation, suggesting a potential synergistic effect. []

Androgen Deprivation Therapy (ADT)

Compound Description: ADT encompasses a range of treatments aimed at blocking the production or action of androgens (male hormones), which fuel prostate cancer growth. []

Relevance: Similar to Docetaxel, the efficacy of androgen deprivation therapy in conjunction with Capzimin was explored in prostate cancer treatment. The study found that Capzimin, through its inhibition of POH1 (Rpn11), enhanced the efficacy of androgen deprivation in suppressing prostate cancer cell proliferation. This suggests a potential therapeutic benefit of combining Capzimin with existing ADT strategies for prostate cancer. []

Properties

CAS Number

2084867-65-0

Product Name

Capzimin

IUPAC Name

8-sulfanyl-N-[2-(1,3-thiazol-2-yl)ethyl]quinoline-3-carboxamide

Molecular Formula

C15H13N3OS2

Molecular Weight

315.409

InChI

InChI=1S/C15H13N3OS2/c19-15(17-5-4-13-16-6-7-21-13)11-8-10-2-1-3-12(20)14(10)18-9-11/h1-3,6-9,20H,4-5H2,(H,17,19)

InChI Key

MYNGHZGMRXNEEH-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CN=C2C(=C1)S)C(=O)NCCC3=NC=CS3

Solubility

Soluble in DMSO

Synonyms

Capzimin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.